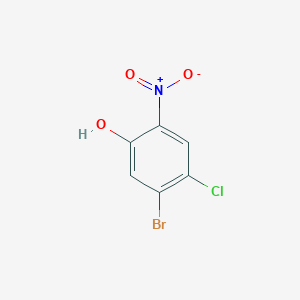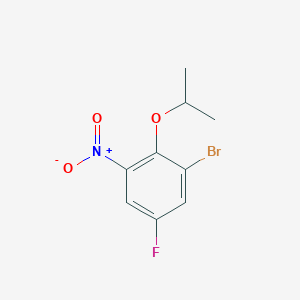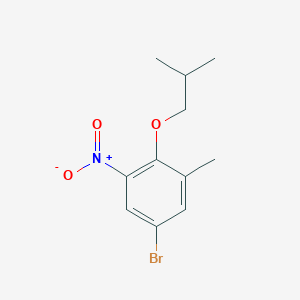
4-iodo-2-methoxy-1-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-2-methoxy-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3IO It is a derivative of benzene, where the hydrogen atoms are substituted by iodine, methoxy, and trifluoromethyl groups
Wissenschaftliche Forschungsanwendungen
4-iodo-2-methoxy-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of “Benzene, 4-iodo-2-methoxy-1-(trifluoromethyl)-” in chemical reactions often involves nucleophilic trifluoromethoxylation . This process involves the addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Safety and Hazards
Zukünftige Richtungen
The future directions in the study and application of “Benzene, 4-iodo-2-methoxy-1-(trifluoromethyl)-” and similar compounds lie in overcoming the challenges in their preparation . This includes developing more efficient strategies for the trifluoromethoxylation reaction and expanding the scope of substrates that can be used .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-2-methoxy-1-(trifluoromethyl)benzene typically involves the iodination of a methoxy-substituted benzene ring followed by the introduction of a trifluoromethyl group. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under radical conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Microreactor systems, which provide efficient heat and mass transfer, can be employed to carry out the reactions at controlled temperatures and pressures .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group.
Reduction: Reduction reactions can target the iodine substituent, potentially replacing it with a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-hydroxy-2-methoxy-1-(trifluoromethyl)benzene.
Reduction: Formation of 4-methoxy-2-(trifluoromethyl)benzene.
Substitution: Formation of compounds like 4-azido-2-methoxy-1-(trifluoromethyl)benzene
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-iodo-4-(trifluoromethyl)-
- Benzene, 1-iodo-2-(trifluoromethyl)-
- 1-Iodo-3,5-bis(trifluoromethyl)benzene
Comparison: 4-iodo-2-methoxy-1-(trifluoromethyl)benzene is unique due to the presence of the methoxy group, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The position of the substituents on the benzene ring also influences the compound’s electronic properties and steric effects, making it distinct in its applications and interactions .
Eigenschaften
IUPAC Name |
4-iodo-2-methoxy-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c1-13-7-4-5(12)2-3-6(7)8(9,10)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQUAHBDCJLEPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
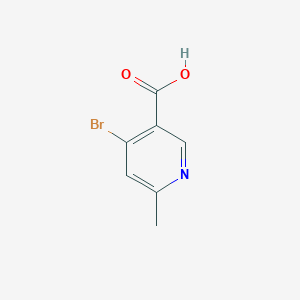
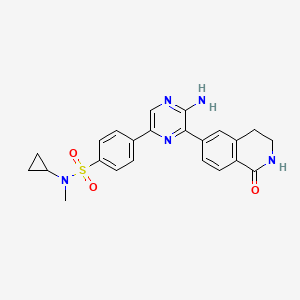


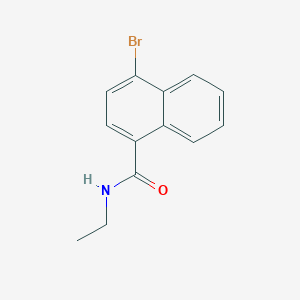


![2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid](/img/structure/B1374766.png)

